S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide
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Overview
Description
S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: is a chemical compound with the molecular formula O2NC6H2(OCH3)2CH2SC(=NH)NH2 · HBr and a molecular weight of 352.20 g/mol . . This compound is typically available as a yellow powder with a tan-green cast .
Preparation Methods
The synthesis of S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide involves the reaction of 4,5-Dimethoxy-2-nitrobenzyl bromide with thiourea . The reaction is typically carried out in a suitable solvent such as methanol under controlled temperature conditions . The product is then purified through recrystallization or other suitable purification techniques to achieve a purity of ≥97% .
Chemical Reactions Analysis
S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: has several scientific research applications:
Mechanism of Action
The mechanism of action of S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context . The nitrobenzyl group can undergo photolysis, releasing active intermediates that interact with biological molecules . The pathways involved include redox reactions and covalent modifications of target proteins .
Comparison with Similar Compounds
S-(4,5-Dimethoxy-2-nitrobenzyl)isothiouronium bromide: can be compared with similar compounds such as:
4,5-Dimethoxy-2-nitrobenzyl bromide: This compound is a precursor in the synthesis of the isothiouronium derivative.
2-(4,5-Dimethoxy-2-nitrobenzyl)-2-thiopseudourea hydrobromide: Another name for the same compound.
N-(4,5-Dimethoxy-2-nitrobenzyl)vanillylamine: A related compound used in similar applications.
The uniqueness of This compound lies in its specific functional groups and their reactivity, making it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.BrH/c1-16-8-3-6(5-18-10(11)12)7(13(14)15)4-9(8)17-2;/h3-4H,5H2,1-2H3,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQPMIGKYIVTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CSC(=N)N)[N+](=O)[O-])OC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583678 |
Source
|
Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155614-05-4 |
Source
|
Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(4,5-Dimethoxy-2-nitrobenzyl)-isothiouronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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